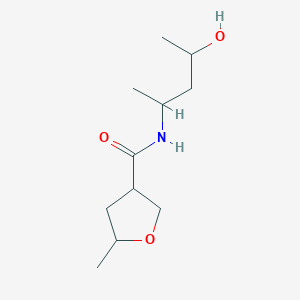![molecular formula C12H15NO4 B6645760 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid, also known as MFA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail. In
作用機序
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression. 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. Furthermore, 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been found to modulate the activity of certain neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various disease models. However, there are also some limitations to using 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. In addition, 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid may have off-target effects that need to be investigated further.
将来の方向性
There are several future directions for research on 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could investigate the efficacy and safety of 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid in human clinical trials. Furthermore, research could focus on developing analogs of 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid with improved efficacy and selectivity. Finally, research could investigate the potential of 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid in combination therapy with other drugs for the treatment of various diseases.
合成法
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid can be synthesized through various methods, including the reaction of 5-methylfuran-3-carboxylic acid with pyrrolidine and acetic anhydride. Another method involves the reaction of 5-methylfuran-3-carboxylic acid with pyrrolidine and acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The synthesized 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid can be purified through column chromatography or recrystallization.
科学的研究の応用
2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, 2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[1-(5-methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-5-9(7-17-8)12(16)13-4-2-3-10(13)6-11(14)15/h5,7,10H,2-4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCABLQRQJLOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6645678.png)



![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)
